molecular formula C18H17ClN6O2S B14924952 4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B14924952
M. Wt: 416.9 g/mol
InChI Key: BJYJDLCZSZWVQB-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylhydrazine to form an intermediate, which is then reacted with 1-methylpyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN6O2S

Molecular Weight

416.9 g/mol

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C18H17ClN6O2S/c1-12-4-6-15(7-5-12)28(26,27)25-18(14-9-21-24(3)11-14)16(19)17(22-25)13-8-20-23(2)10-13/h4-11H,1-3H3

InChI Key

BJYJDLCZSZWVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C3=CN(N=C3)C)Cl)C4=CN(N=C4)C

Origin of Product

United States

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